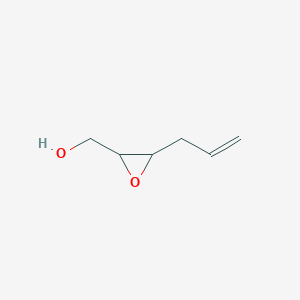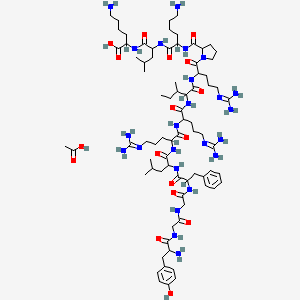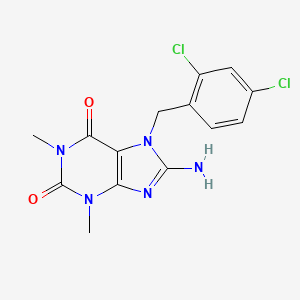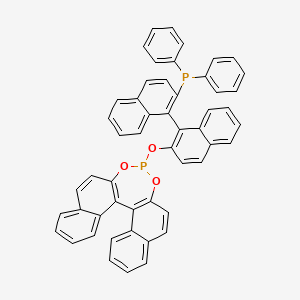![molecular formula C24H28F3N3O3 B14791476 N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine](/img/structure/B14791476.png)
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine is an aminoquinoline derivative. This compound is characterized by its complex structure, which includes methoxy groups, a methyl group, and a trifluoromethylphenoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine involves multiple steps. The starting materials typically include 8-aminoquinoline, which is substituted by methoxy groups at positions 2 and 6, a methyl group at position 4, and a trifluoromethylphenoxy group at position 5. The amino substituent at position 8 is further substituted by a 5-aminopentan-2-yl group .
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the reaction conditions to ensure high yield and purity, possibly using automated synthesis equipment and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methoxy groups or the amino substituents.
Reduction: This reaction can potentially reduce any nitro groups if present.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives with altered functional groups, while substitution reactions could introduce new substituents at the amino or methoxy positions .
Scientific Research Applications
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: It is investigated for its potential use in treating parasitic infections, such as malaria.
Industry: The compound may be used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine involves its interaction with specific molecular targets. It is believed to interfere with the biological pathways of parasites, leading to their death. The exact molecular targets and pathways are still under investigation, but it is thought to involve inhibition of key enzymes or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Tafenoquine: An antimalarial drug with a similar structure, used for the treatment and prevention of malaria.
Primaquine: Another antimalarial drug that shares structural similarities and is used to treat malaria.
Uniqueness
N-[2,6-Dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trifluoromethylphenoxy group, in particular, contributes to its potency and selectivity against certain parasites .
Properties
Molecular Formula |
C24H28F3N3O3 |
|---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
1-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine |
InChI |
InChI=1S/C24H28F3N3O3/c1-14-11-20(32-4)30-22-18(29-10-6-7-15(2)28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3 |
InChI Key |
GNMOLOVVURZOKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(C=C2NCCCC(C)N)OC)OC3=CC=CC(=C3)C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[4-[3-[(4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-(2,4-dihydroxyphenyl)prop-2-en-1-one](/img/structure/B14791396.png)
![Tert-butyl 6-hydroxyspiro[5,6-dihydropyrrolo[1,2-b]pyrazole-4,4'-piperidine]-1'-carboxylate](/img/structure/B14791398.png)

![1,1'-Bis[(2S,4S)-2,4-diethyl-1-phosphetanyl]ferrocene](/img/structure/B14791409.png)

![N-[9-[2-(diethoxyphosphorylmethoxy)-3-hydroxypropyl]purin-6-yl]benzamide](/img/structure/B14791434.png)


![3-[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]prop-2-enoic acid](/img/structure/B14791459.png)
![4-[4-[4-[4-[dideuterio-[(2R,4S)-4,5,5-trideuterio-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-(3-hydroxybutan-2-yl)-1,2,4-triazol-3-one](/img/structure/B14791465.png)
![5-([1,1'-Biphenyl]-2-yl)-N-phenyl-1H-indazole-3-carboxamide](/img/structure/B14791468.png)
![2-amino-N-[(2-bromophenyl)methyl]-N-methylpropanamide](/img/structure/B14791484.png)
